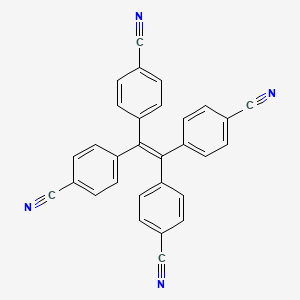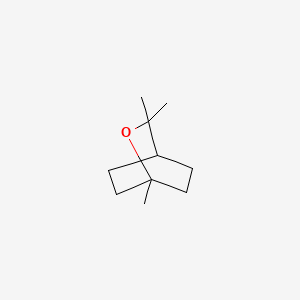
(b-Asp5)-Delta-Sleep Inducing Peptide
Vue d'ensemble
Description
(b-Asp5)-Delta-Sleep Inducing Peptide is a synthetic peptide known for its role in inducing sleep. It is a modified form of the naturally occurring delta-sleep inducing peptide, which is involved in regulating sleep patterns. The modification involves the substitution of the fifth amino acid with aspartic acid, enhancing its stability and activity.
Mécanisme D'action
Target of Action
It is known that the formation of isoaspartate (isoasp) sites in proteins is a major source of spontaneous protein damage under physiological conditions .
Mode of Action
Isoasp(5)-dsip, or (b-Asp5)-Delta-Sleep Inducing Peptide, is formed via succinimide-linked deamidation of asparagine or dehydration of aspartate . This process involves the formation of a five-membered cyclic succinimide intermediate . The formation of isoAsp leads to significant changes in protein structure, which can affect their function .
Biochemical Pathways
The formation of isoAsp sites and their subsequent correction by protein L-isoaspartyl O-methyltransferase (PIMT) is believed to constitute an important pathway of protein damage and repair . The formation of isoAsp can lead to a large displacement of the side chain of certain amino acids, and decreased electrostatic interactions .
Pharmacokinetics
It is known that the isomerization of aspartate and deamidation of asparagine, which result in the formation of isoasp, occur non-enzymatically under physiological conditions .
Result of Action
The formation of isoAsp can have significant effects on protein function. For example, it can lead to changes in protein structure, which can affect their stability and activity . In some cases, the formation of isoAsp can lead to precipitation, changes in immunogenicity, or other significant attributes .
Action Environment
Environmental factors such as temperature and pH can influence the rate of isomerization and deamidation, and thus the formation of isoAsp . Furthermore, the presence of certain amino acids in the protein sequence can also influence the rate of these reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (b-Asp5)-Delta-Sleep Inducing Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
For large-scale production, the process is scaled up using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity. The peptides are then purified and characterized using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Analyse Des Réactions Chimiques
Types of Reactions
(b-Asp5)-Delta-Sleep Inducing Peptide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide, leading to the formation of disulfide bonds.
Reduction: Reducing agents like dithiothreitol (DTT) can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: The aspartic acid residue can participate in substitution reactions, where its side chain carboxyl group can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Dithiothreitol (DTT), neutral pH.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with altered side chains.
Applications De Recherche Scientifique
(b-Asp5)-Delta-Sleep Inducing Peptide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in sleep regulation and its effects on the central nervous system.
Medicine: Potential therapeutic agent for sleep disorders and related conditions.
Industry: Utilized in the development of peptide-based drugs and therapeutic formulations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Delta-Sleep Inducing Peptide: The natural form, less stable and less active compared to (b-Asp5)-Delta-Sleep Inducing Peptide.
Vasopressin: Another peptide with different physiological effects, primarily involved in water retention and blood pressure regulation.
Oxytocin: A peptide hormone with roles in social bonding and reproduction.
Uniqueness
This compound is unique due to its enhanced stability and activity, making it a more effective agent for inducing sleep compared to its natural counterpart. Its ability to cross the blood-brain barrier and interact with specific receptors highlights its potential as a therapeutic agent.
Propriétés
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(3S)-3-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H48N10O15/c1-16(42-32(55)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(53)39-12-26(48)38-13-27(49)44-23(35(59)60)10-25(47)41-17(2)31(54)45-24(15-46)33(56)40-14-28(50)43-22(34(57)58)7-8-29(51)52/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,48)(H,39,53)(H,40,56)(H,41,47)(H,42,55)(H,43,50)(H,44,49)(H,45,54)(H,51,52)(H,57,58)(H,59,60)/t16-,17-,20-,22-,23-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEQPJVCJLUAOE-GFVHOAGBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H48N10O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
848.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82602-88-8 | |
| Record name | delta Sleep-inducing peptide, isoasp(5)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082602888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![trisodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B3029829.png)
![triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B3029830.png)




